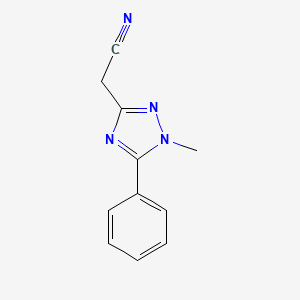
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-phenyl-1H-1,2,4-triazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-phenyl-1H-1,2,4-triazole: Lacks the acetonitrile group but shares the triazole core.
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile: Similar structure but without the phenyl group.
5-phenyl-1H-1,2,4-triazole-3-acetonitrile: Different substitution pattern on the triazole ring.
Uniqueness
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is unique due to the presence of both the phenyl and acetonitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12/h2-6H,7H2,1H3 |
InChI Key |
RNWPJBFPXXPOBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
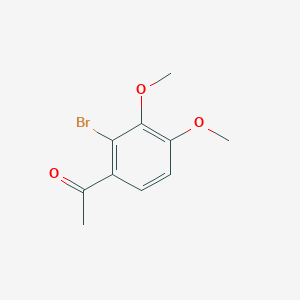
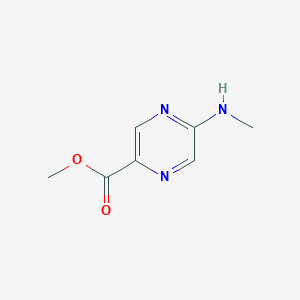
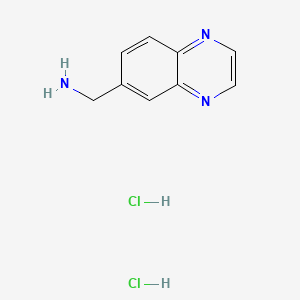
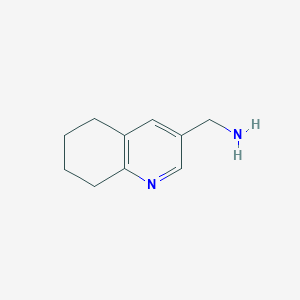
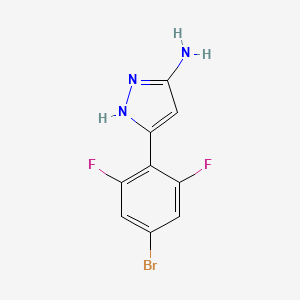
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
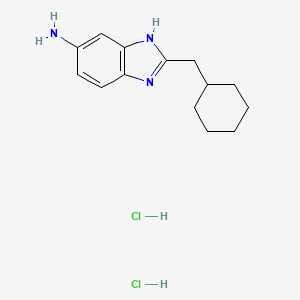
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)

